2-(2,4-Dichlorophenyl)succinic acid

Description

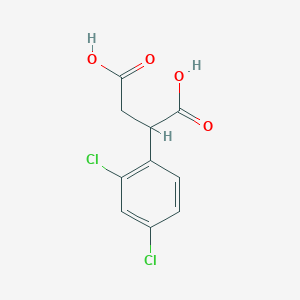

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQQTPHUAHBHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388055 | |

| Record name | 2-(2,4-dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103754-45-6 | |

| Record name | 2-(2,4-dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Dichlorophenyl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,4-Dichlorophenyl)succinic acid. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science. This document summarizes available data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is a dicarboxylic acid derivative containing a dichlorinated phenyl group. Its chemical structure significantly influences its physical and chemical characteristics, which are crucial for its behavior in biological and chemical systems.

Chemical Structure and Identification

-

IUPAC Name: 2-(2,4-dichlorophenyl)butanedioic acid

-

Synonyms: this compound[1]

-

Molecular Weight: 263.07 g/mol [2]

-

Physical Form: Solid[1]

Quantitative Physicochemical Data

| Property | This compound | 2-(3,4-Dichlorophenyl)succinic acid (Computed)[3] | Succinic Acid (Experimental) |

| Melting Point (°C) | Data not available | Data not available | 184–190[4] |

| Boiling Point (°C) | Data not available | Data not available | 235[4] |

| Water Solubility | Data not available | Data not available | 80 g/L (20 °C)[4] |

| pKa₁ | Data not available | Data not available | 4.2[4] |

| pKa₂ | Data not available | Data not available | 5.6[4] |

| logP (Octanol-Water Partition Coefficient) | Data not available | 2.2 | -0.59 |

Note: The data for 2-(3,4-Dichlorophenyl)succinic acid are computationally derived and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining solubility. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) can be determined by potentiometric titration. A known mass of the acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if water solubility is low). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant. The pKa values can be determined from the titration curve, typically as the pH at the half-equivalence points.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water phases is then measured using an appropriate analytical technique. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound have not been extensively reported, its structural similarity to endogenous molecules and known herbicides provides a basis for hypothesizing its potential biological roles.

Hypothetical Interaction with Succinate Signaling Pathways

Succinate is a key intermediate in the citric acid cycle and has been identified as an important signaling molecule in various physiological and pathological processes, including inflammation and cellular metabolism.[5][6][7] Extracellular succinate can activate the G-protein coupled receptor SUCNR1, leading to downstream signaling cascades.[5] Given its structural similarity, this compound could potentially interact with succinate transport proteins or the SUCNR1 receptor, thereby modulating these pathways.

Hypothetical interaction with the SUCNR1 signaling pathway.

Potential as an Auxin-like Herbicide

The structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a widely used synthetic auxin herbicide that mimics the plant hormone auxin (indole-3-acetic acid, IAA).[8][9][10] These herbicides overwhelm the plant's normal hormonal regulation, leading to uncontrolled growth and eventually death.[11][12] The 2,4-dichlorophenyl moiety in this compound suggests that it could potentially interact with the auxin signaling pathway in plants, exhibiting herbicidal activity.

Hypothetical mechanism of action via the auxin signaling pathway.

Experimental Workflow Visualization

The determination of the physicochemical properties of a compound like this compound follows a logical workflow to ensure accurate and reproducible data.

Workflow for determining physicochemical properties.

References

- 1. This compound | 103754-45-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-(3,4-Dichlorophenyl)succinic acid | C10H8Cl2O4 | CID 612736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Succinic acid - Wikipedia [en.wikipedia.org]

- 5. tara.tcd.ie [tara.tcd.ie]

- 6. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 12. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)succinic acid (CAS Number: 103754-45-6), a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally related molecules, including other dichlorophenyl succinic acid isomers and succinimide derivatives, to project potential properties, synthetic routes, and biological activities. This guide is intended to serve as a foundational resource to stimulate further investigation into this compound's potential applications.

Physicochemical Properties

This compound is a dicarboxylic acid featuring a dichlorinated phenyl ring. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, including those with potential biological activity.[1] The physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103754-45-6 | [2] |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [2] |

| Molecular Weight | 263.08 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥96% | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| InChI Code | 1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16) | [2] |

| InChI Key | SUQQTPHUAHBHIF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O |

Hypothetical Synthesis Protocol

Materials and Reagents

-

2,4-Dichlorophenylacetonitrile

-

Chloroacetic acid

-

Potassium carbonate (anhydrous)

-

Potassium hydroxide (powdered)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure

Step 1: Preparation of Potassium Chloroacetate in situ

-

To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in DMF, add chloroacetic acid (1.0 equivalent).

-

Distill off a small amount of DMF under reduced pressure to ensure anhydrous conditions.

-

Cool the resulting suspension to room temperature.

Step 2: Alkylation

-

To the suspension from Step 1, add DMF followed by 2,4-Dichlorophenylacetonitrile (1.0 equivalent).

-

Add powdered potassium hydroxide (2.0 equivalents) portion-wise while maintaining the temperature at 20-25°C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Hydrolysis

-

Upon completion of the reaction, add water to the reaction mixture and extract with hexane to remove any unreacted starting material.

-

To the aqueous layer containing the potassium salt of 3-cyano-3-(2,4-dichlorophenyl)propionic acid, add a 20% aqueous solution of sodium hydroxide.

-

Reflux the mixture for approximately 16 hours to facilitate complete hydrolysis of the nitrile and ester groups.[3]

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield this compound.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available. However, the succinimide scaffold, which can be synthesized from succinic acid derivatives, is a well-established pharmacophore in anticonvulsant drugs.[4][5] For instance, ethosuximide is a known anticonvulsant used to treat absence seizures.[6] The primary mechanism of action for succinimide anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in neurons.[4][7]

By blocking these channels, the influx of calcium ions is reduced, leading to a dampening of neuronal excitability and preventing the hypersynchronous neuronal firing that characterizes seizures.[4][6] Based on this, it is plausible that derivatives of this compound could be investigated for similar activities.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of a succinimide derivative of the target compound on neuronal excitability.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Michael Addition [organic-chemistry.org]

- 6. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)succinic acid is a halogenated aromatic dicarboxylic acid. Its structure, featuring a dichlorophenyl group attached to a succinic acid backbone, suggests its potential as a versatile building block in medicinal chemistry and materials science. Compounds with similar structural motifs have been explored for a range of biological activities. This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, incorporating both available and predicted data to serve as a valuable resource for research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while basic identifiers are confirmed, specific experimental physicochemical data is limited, and thus, predicted values are provided for guidance.

General Information

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dichlorophenyl)butanedioic acid | IUPAC Nomenclature |

| CAS Number | 103754-45-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [1][2] |

| Molecular Weight | 263.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O | PubChem |

| InChI Key | SUQQTPHUAHBHIF-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Data Type |

| Physical Form | Solid | Experimental |

| Appearance | White to light pink solid | Experimental[4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa₁ | ~3.6 (Predicted) | Predicted |

| pKa₂ | ~5.1 (Predicted) | Predicted |

| LogP | 2.2 (Predicted) | Predicted[5] |

| Solubility | Soluble in water | Experimental[6] |

| Storage | Sealed in a dry environment at room temperature or 0-8 °C. | Experimental[4] |

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, based on established synthetic routes for structurally analogous N-aryl succinamic acids and their subsequent hydrolysis, a plausible two-step synthetic pathway is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of N-(2,4-Dichlorophenyl)succinamic acid: This involves the reaction of 2,4-dichloroaniline with succinic anhydride.

-

Hydrolysis to this compound: The intermediate amic acid is then hydrolyzed under acidic or basic conditions to yield the final product.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2,4-Dichlorophenyl)succinamic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroaniline (1.0 equivalent) in a suitable solvent such as toluene.

-

Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0-1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the precipitated solid, N-(2,4-Dichlorophenyl)succinamic acid, is collected by filtration.

-

Purification: Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend the N-(2,4-Dichlorophenyl)succinamic acid (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2. The precipitated product can be collected by filtration or extracted with an organic solvent as described above.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent.

Spectroscopic Data (Predicted)

As experimental spectra are not available, predicted spectra have been generated using computational tools. These should be used as a reference for comparison with experimentally obtained data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely show complex multiplets for the aromatic protons and a characteristic AMX spin system for the aliphatic protons of the succinic acid moiety.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.5 | m |

| Methine-H (α to phenyl) | ~4.0 | dd |

| Methylene-H (diastereotopic) | 2.8 - 3.2 | m |

| Carboxylic acid-H | > 10 | br s |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H) | 125 - 130 |

| Aromatic (C-C) | ~140 |

| Methine (α to phenyl) | 45 - 55 |

| Methylene | 35 - 45 |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 262/264/266 | [M]⁺ isotopic cluster for C₁₀H₈Cl₂O₄ |

| 217/219/221 | [M - COOH]⁺ |

| 172/174 | [M - COOH - COOH]⁺ (dichlorophenyl fragment) |

| 145/147 | [C₆H₃Cl₂]⁺ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (broad, carboxylic acid dimer) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1400-1500 | C=C stretch (aromatic) |

| 1000-1200 | C-O stretch |

| 700-850 | C-Cl stretch |

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural components suggest potential areas for investigation.

-

Herbicidal/Fungicidal Activity: The presence of the 2,4-dichlorophenyl moiety, a common feature in herbicides like 2,4-D, suggests potential phytotoxic properties.[4]

-

Enzyme Inhibition: Dicarboxylic acids are known to act as inhibitors of various enzymes, particularly dehydrogenases, by mimicking natural substrates.

-

Pharmaceutical Intermediate: This compound could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The dichlorophenyl group can influence lipophilicity and metabolic stability.

It is important to note that dichlorophenyl-containing compounds can have significant toxicological profiles, and appropriate safety precautions should be taken during handling and investigation.[7][8][9][10]

Safety Information

Based on information from commercial suppliers, this compound should be handled with care.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338

Conclusion

This compound is a compound with potential for further research in agrochemicals, pharmaceuticals, and material science. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The absence of comprehensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use the predicted data herein as a guide and to perform thorough experimental validation.

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(3,4-Dichlorophenyl)succinic acid | C10H8Cl2O4 | CID 612736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ymdb.ca [ymdb.ca]

- 7. DDT - Wikipedia [en.wikipedia.org]

- 8. A Novel Action of Endocrine-Disrupting Chemicals on Wildlife; DDT and Its Derivatives Have Remained in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pine River Statement: Human Health Consequences of DDT Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2,4-Dichlorophenyl)succinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)succinic acid, with the IUPAC name 2-(2,4-dichlorophenyl)butanedioic acid , is a derivative of succinic acid, a key intermediate in the cellular metabolic process known as the Krebs cycle. The introduction of a 2,4-dichlorophenyl group to the succinic acid backbone confers specific chemical properties that make it a molecule of interest in various scientific fields, including agrochemicals and pharmaceuticals. This technical guide provides a detailed overview of its chemical properties, potential synthesis and analysis methods, and its putative biological significance, with a focus on its relationship to succinate signaling pathways.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available data for the target compound and its parent molecule, succinic acid, for comparative purposes.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,4-dichlorophenyl)butanedioic acid | |

| CAS Number | 103754-45-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [2][3] |

| Molecular Weight | 263.08 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Commercial) | ~96% | [1] |

Table 1: General Properties of this compound

| Property | Value (for Succinic Acid) | Source |

| Melting Point | 185-187 °C | [4] |

| Boiling Point | 235 °C (decomposes) | [5] |

| Water Solubility | ~1000 g/L at 20 °C | [4] |

| pKa₁ | 4.3 | [6] |

| pKa₂ | 5.6 | [6] |

Table 2: Properties of Succinic Acid for Reference

Putative Synthesis and Analysis Protocols

Synthesis Methodology

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound via Perkin condensation.

Experimental Protocol Outline (Perkin Condensation):

-

Reactant Mixture: 2,4-Dichlorobenzaldehyde and succinic anhydride are mixed in the presence of a weak base, such as sodium acetate.[7]

-

Condensation: The mixture is heated to induce a Perkin condensation reaction, leading to the formation of a γ-(2,4-dichlorophenyl)paraconic acid intermediate.[7]

-

Hydrolysis: The resulting paraconic acid derivative is then subjected to hydrolysis, typically using a strong acid or base, to open the lactone ring and form the dicarboxylic acid, yielding this compound.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Analytical Methods

The analysis of this compound can be performed using a variety of standard analytical techniques, similar to those used for other organic acids and dichlorophenyl-containing compounds.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a primary method for the separation and quantification of organic acids.

-

Stationary Phase: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ring (likely around 254 nm) would be appropriate. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS provides excellent separation and structural identification.

-

Derivatization: Due to the low volatility of carboxylic acids, derivatization is necessary. This typically involves esterification (e.g., with methanol to form the dimethyl ester) to increase volatility.

-

Analysis: The derivatized sample is then injected into the GC-MS for separation and analysis. The mass spectrum will provide a unique fragmentation pattern for identification.

Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, its structural components—a succinate backbone and a dichlorophenyl group—suggest potential roles in cellular metabolism and signaling.

Role as a Succinate Analog

Succinate is a critical metabolite that has recently been identified as a key signaling molecule in processes such as inflammation and cancer.[9] It exerts its signaling effects through two primary mechanisms:

-

Inhibition of Prolyl Hydroxylases (PHDs): In the cytoplasm, accumulated succinate can inhibit PHDs, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[9] HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen and is implicated in inflammatory and cancerous processes.[9]

-

Activation of Succinate Receptor 1 (SUCNR1): Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on the surface of various cell types, including immune cells.[10] Activation of SUCNR1 can trigger downstream signaling cascades that modulate cellular function.[10]

Given its structural similarity to succinate, this compound could potentially act as a modulator of these pathways, either as an agonist or antagonist.

Caption: Key signaling pathways of succinate, a potential target for modulation by this compound.

Potential Agrochemical and Pharmaceutical Applications

The dichlorophenyl moiety is present in many bioactive compounds, including herbicides and fungicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the plant hormone auxin.[11] This suggests that this compound could be investigated for similar applications in agriculture.[12]

In the pharmaceutical realm, its potential to modulate succinate signaling pathways opens up avenues for research in inflammatory diseases and cancer.[12] Furthermore, it can serve as a valuable intermediate in the synthesis of more complex therapeutic agents.[12]

Conclusion

This compound is a compound with significant potential for further research and application. While detailed experimental data is currently sparse, its structural features suggest plausible synthetic routes and analytical methods. The most intriguing aspect of this molecule lies in its potential to interact with the increasingly important succinate signaling pathways, making it a compelling target for investigation by researchers in drug discovery and development. Further studies are warranted to fully elucidate its chemical properties, biological activities, and therapeutic potential.

References

- 1. This compound | 103754-45-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. appchemical.com [appchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Succinic Acid CAS# 110-15-6 quality assurance price [anhuisunsingchem.com]

- 6. Succinic acid - Wikipedia [en.wikipedia.org]

- 7. 2-(4-Chlorophenyl)succinic acid | 58755-91-2 | Benchchem [benchchem.com]

- 8. epa.gov [epa.gov]

- 9. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 10. Succinate Mediates Tumorigenic Effects via Succinate Receptor 1: Potential for New Targeted Treatment Strategies in Succinate Dehydrogenase Deficient Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)succinic Acid: Synonyms, Identifiers, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)succinic acid, a compound of interest in agrochemical and pharmaceutical research. This document summarizes its known identifiers and synonyms, and places it within the broader biological context of succinate signaling. While specific experimental data and direct signaling pathway involvement for this particular derivative are not extensively documented in publicly available literature, this guide offers valuable foundational knowledge for researchers in the field.

Chemical Identity and Properties

This compound is a derivative of succinic acid, a key intermediate in the citric acid cycle. The presence of a dichlorophenyl group significantly influences its chemical properties and potential biological activity. It is known to be a versatile intermediate in the synthesis of various organic molecules.[1]

Synonyms and Identifiers

A clear and unambiguous identification of chemical compounds is crucial for research and development. The following table summarizes the key synonyms and identifiers for this compound.

| Identifier Type | Value | Reference |

| CAS Number | 103754-45-6 | [2][3] |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [2][3] |

| Molecular Weight | 263.07 g/mol | [2] |

| IUPAC Name | 2-(2,4-dichlorophenyl)butanedioic acid | |

| Synonyms | This compound | [3] |

| 2,4-Dichlorobenzenesuccinic acid | [1] | |

| InChI Key | SUQQTPHUAHBHIF-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD03942288 | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | [3] |

| Purity | ≥ 96% | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |

Synthesis and Formulation

Biological Significance and Potential Signaling Pathways

Currently, there is a lack of specific research detailing the biological activities and mechanisms of action of this compound. However, its structural similarity to succinate, a critical metabolic and signaling molecule, suggests potential involvement in related pathways.

Succinate is recognized as a key player in inflammation and cellular metabolism.[5] Under conditions such as hypoxia or inflammation, intracellular succinate levels can rise. This accumulation leads to the inhibition of prolyl hydroxylase domain enzymes (PHDs), which in turn stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[5][6][7][8] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including Interleukin-1β (IL-1β).[5][6][9]

Furthermore, succinate can be released into the extracellular space and act as a signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[10][11][12] Activation of SUCNR1 on various cell types, including immune and epithelial cells, can trigger a range of physiological responses.[10][11][13]

The following diagram illustrates the general signaling pathway of succinate. It is important to note that the involvement of this compound in this pathway has not been experimentally confirmed.

Research Applications and Future Directions

This compound is primarily utilized as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, and in the development of pharmaceutical agents.[1] Its structural features make it a valuable building block for creating more complex molecules with potential biological activities.[1]

Given the established role of succinate as a signaling molecule, future research could investigate whether this compound or its derivatives can modulate the succinate-mediated signaling pathways. Key research questions include:

-

Does this compound interact with and/or inhibit prolyl hydroxylases?

-

Can this compound act as an agonist or antagonist of the succinate receptor, SUCNR1?

-

What are the downstream cellular effects of treatment with this compound in relevant biological systems?

Answering these questions will be crucial in elucidating the specific biological roles of this compound and its potential as a therapeutic or agrochemical agent. The development of a reliable and scalable synthetic protocol will also be essential for facilitating further research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 103754-45-6 [sigmaaldrich.com]

- 4. N-(2,5-Dichlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate is an inflammatory signal that induces IL-1β through HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acids Prevent Hypoxia-Inducible Factor-1α Signaling Through Decreased Succinate in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Succinate in Regulation of Immediate HIF-1α Expression in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Role of succinate in airway epithelial cell regulation following traumatic lung injury [insight.jci.org]

- 10. SUCNR1 - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

Navigating the Physicochemical Landscape of 2-(2,4-Dichlorophenyl)succinic Acid: A Technical Guide

For Immediate Release

Core Compound Characteristics

2-(2,4-Dichlorophenyl)succinic acid is a derivative of succinic acid, featuring a dichlorophenyl group attached to the succinic acid backbone.[1][2][3] Its chemical structure suggests it is a solid at room temperature, a characteristic confirmed by supplier specifications.[1] Key identifiers for this compound are provided in Table 1.

| Property | Value | Source |

| CAS Number | 103754-45-6 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₂O₄ | [1][2][3] |

| Molecular Weight | 263.07 g/mol | [2] |

| Physical Form | Solid | [1] |

Understanding Solubility

Predicting the solubility of this compound involves considering the contributions of both the polar succinic acid portion and the non-polar dichlorophenyl group. Succinic acid itself is soluble in water and polar organic solvents like alcohols and acetone, but shows limited solubility in non-polar solvents.[4] The presence of the dichlorophenyl group is expected to decrease aqueous solubility and increase solubility in less polar organic solvents compared to unsubstituted succinic acid.

A systematic approach to determining the solubility profile is essential for any research or development application.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile, dichloromethane).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

A generalized workflow for this experimental protocol is depicted below.

Assessing Compound Stability

The stability of this compound is a critical parameter for its handling, storage, and application. Stability testing should evaluate the impact of various environmental factors, including pH, temperature, and light. Commercial suppliers recommend storing the compound sealed in a dry environment at room temperature, suggesting it is stable under these conditions.[1]

Experimental Protocols for Stability Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

1. pH Stability:

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).

-

Store the solutions at a constant temperature (e.g., 37°C or 50°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots, neutralize if necessary, and dilute for analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

2. Thermal Stability (Solid State):

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 40°C/75% RH, 60°C).

-

At various time intervals, collect samples and dissolve them in a suitable solvent.

-

Analyze the solutions by HPLC to determine the extent of degradation.

3. Photostability:

-

Expose a solution of the compound and the solid compound to a light source with a specified output (e.g., ICH option 1: UV and white light).

-

Simultaneously, keep control samples protected from light.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the degradation due to light.

The logical flow for a comprehensive stability assessment is illustrated in the following diagram.

Signaling Pathways and Biological Context

A review of the available scientific literature did not reveal any established signaling pathways directly involving this compound. Its parent molecule, succinic acid, is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. Further research would be required to determine if this compound interacts with enzymes or receptors involved in metabolic or other signaling pathways.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, this guide provides a comprehensive framework for its characterization. By employing the outlined experimental protocols, researchers can systematically determine the physicochemical properties of this compound, which is essential for its successful application in drug development and other scientific endeavors. The provided workflows offer a clear and logical approach to generating the necessary data to fill the current knowledge gap.

References

The Biological Activity of Dichlorophenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a dichlorophenyl moiety into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing biological activity. The electron-withdrawing nature and lipophilicity of the dichloro-substituted phenyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological effects. This technical guide provides an in-depth overview of the diverse biological activities of dichlorophenyl derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Dichlorophenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic and antiproliferative activities of various dichlorophenyl derivatives are summarized in the tables below.

Table 1: Cytotoxicity of Dichlorophenyl Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,3-bis(3,5-dichlorophenyl)urea (SR4) | HL-60 (Leukemia) | 1.2 | [1] |

| SR9 | HL-60 (Leukemia) | 2.2 | [1] |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 | [2] |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Hs600T (Melanoma) | 6 ± 1 | [2] |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | A2058 (Melanoma) | 11 ± 2 | [2] |

Table 2: Growth Inhibition by Dichlorophenylacrylonitrile Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast Cancer) | 0.56 ± 0.03 | [3] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 0.127 ± 0.04 | [3] |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 0.030 ± 0.014 | [3] |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast Cancer) | 0.034 ± 0.01 | [3] |

Signaling Pathways in Cancer

Dichlorophenyl derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.

-

PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Some dichlorophenyl-containing compounds have been found to inhibit this pathway, leading to decreased cancer cell viability.

-

Hedgehog/Gli1 Signaling Pathway: Aberrant activation of the Hedgehog pathway is associated with the development and progression of various cancers. Certain dichlorodiphenyltrichloroethane (DDT) derivatives have been shown to inhibit this pathway.

-

Wnt/β-catenin Signaling Pathway: The Wnt signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Some dichlorophenyl compounds have been observed to interfere with this pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dichlorophenyl derivative stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the dichlorophenyl derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Enzyme Inhibition

Dichlorophenyl derivatives are known to inhibit various enzymes, contributing to their therapeutic effects.

Quantitative Enzyme Inhibition Data

Table 3: Carbonic Anhydrase Inhibition

| Compound | Isozyme | Ki (nM) | Reference |

| Benzo[b]thiophene-5-sulfonamide derivative | hCA I | 63-138 | [4] |

| Benzo[b]thiophene-5-sulfonamide derivative | hCA II | 6.3-8.8 | [4] |

| Benzo[b]thiophene-5-sulfonamide derivative | hCA IX | 2.8-15 | [4] |

Table 4: Kinase Inhibition

| Compound | Kinase | IC50 (nM) | Reference |

| PD0332991 (Palbociclib) | CDK4 | 11 | [5] |

| PD0332991 (Palbociclib) | CDK6 | 16 | [5] |

| AT7519 | CDK1 | 190 | [5] |

| AT7519 | CDK2 | 44 | [5] |

| AT7519 | CDK4 | 67 | [5] |

| AT7519 | CDK5 | 18 | [5] |

| AT7519 | CDK9 | < 10 | [5] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method.

Materials:

-

Human carbonic anhydrase (e.g., hCA II)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Dichlorophenyl derivative

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the dichlorophenyl derivative.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Antimicrobial Activity

The presence of dichlorophenyl groups is often associated with potent antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

Table 5: Minimum Inhibitory Concentration (MIC) of Dichlorophen-Functionalized Gold Nanoparticles

| Compound | Organism | MIC (µg/mL) | Reference |

| DDM_Au NPs | Carbapenem-Resistant Enterobacteriaceae | 4 - 16 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth

-

Dichlorophenyl derivative

-

96-well microplates

-

Inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the dichlorophenyl derivative in the broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurotransmitter Transporter Inhibition

Certain dichlorophenyl derivatives, such as the antidepressant sertraline, function by inhibiting the reuptake of neurotransmitters like serotonin.

Quantitative Neurotransmitter Transporter Inhibition Data

Table 6: Serotonin Transporter (SERT) Inhibition

| Compound | Ki (nM) | Reference |

| (S)-citalopram | 7.4 | [7] |

| Fluorescent analogue 7 | 140 | [7] |

| Fluorescent analogue 8 | 250 | [7] |

| Fluorescent analogue 12 | 37 | [7] |

| Fluorescent analogue 14 | 34 | [7] |

Experimental Protocol: Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity of a compound to the serotonin transporter.

Materials:

-

Cell membranes expressing the human serotonin transporter (hSERT)

-

Radioligand (e.g., [³H]-citalopram)

-

Dichlorophenyl derivative

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, incubate the hSERT-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the dichlorophenyl derivative.

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value.

Anticonvulsant Activity

The dichlorophenyl moiety is present in some compounds with anticonvulsant properties. Their activity is often assessed using in vivo models of induced seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model (in vivo)

This model is used to screen for drugs that are effective against absence seizures.

Materials:

-

Mice or rats

-

Pentylenetetrazole (PTZ) solution

-

Dichlorophenyl derivative

-

Observation cages

Procedure:

-

Animal Dosing: Administer the dichlorophenyl derivative to the test animals at various doses. A control group receives the vehicle.

-

PTZ Administration: After a specific pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a defined period (e.g., 30 minutes).

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures at each dose of the test compound. Determine the ED50 value.

This guide provides a foundational understanding of the diverse biological activities of dichlorophenyl derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents incorporating this important chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action will continue to unlock the full potential of this versatile class of compounds.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Succinic Acid Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the burgeoning therapeutic applications of succinic acid and its derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental methodologies crucial for their investigation.

Succinic acid, a key intermediate in the citric acid cycle, and its derivatives are emerging as a versatile class of molecules with significant potential across a spectrum of therapeutic areas. Beyond their fundamental role in cellular metabolism, these compounds exhibit potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide delves into the core scientific principles underpinning their therapeutic applications, presenting a wealth of data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this exciting field.

Core Therapeutic Applications and Mechanisms of Action

Succinic acid and its derivatives exert their therapeutic effects through multiple mechanisms, primarily centered on their roles in cellular signaling and metabolic regulation.

1. Anti-inflammatory and Immunomodulatory Effects:

Succinate acts as a pro-inflammatory signal when released into the extracellular space, particularly under hypoxic conditions. It activates its cognate receptor, SUCNR1 (GPR91), a G protein-coupled receptor found on various immune cells. This activation can trigger downstream signaling cascades, including the production of pro-inflammatory cytokines. However, derivatives of succinic acid are being explored for their ability to modulate these inflammatory responses. Some derivatives may act as antagonists or biased agonists at the SUCNR1 receptor, while others may exert their effects through alternative pathways, such as the inhibition of pro-inflammatory enzymes.

2. Antioxidant Properties:

Several succinic acid derivatives have demonstrated significant antioxidant activity. Their proposed mechanisms of action include the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems. By mitigating oxidative stress, these compounds have the potential to protect cells and tissues from damage in a variety of disease states.

3. Neuroprotection:

The neuroprotective effects of succinic acid derivatives are a growing area of interest. These compounds have shown promise in preclinical models of neurodegenerative diseases and ischemic brain injury. Their mechanisms are thought to involve a combination of antioxidant and anti-inflammatory actions, as well as the modulation of neuronal metabolism and the prevention of excitotoxicity. For instance, derivatives like emoxipine, reamberin, and mexidol have demonstrated cerebroprotective effects in models of alloxan-induced diabetes mellitus.[1][2]

4. Cancer Therapy:

Emerging research has highlighted the potential of succinic acid and its derivatives in cancer therapy. In certain cancer cells, succinic acid has been shown to induce apoptosis. For example, at concentrations of 25 μM and 50 μM, succinic acid reduced the viability of CAKI-2 and ACHN renal cancer cell lines and induced apoptosis.[3][4][5] The mechanism often involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for degradation. Succinate can inhibit PHDs, leading to the accumulation and activation of HIF-1α even in the presence of oxygen, a phenomenon known as pseudohypoxia. This can have context-dependent effects on tumor growth.

5. Cardiovascular and Metabolic Diseases:

Succinic acid plays a role in cardiovascular health and disease. For instance, the combined preparation 'cytoflavin', which includes succinic acid, is used for various central nervous system and cardiovascular diseases, particularly in the context of ischemic disorders.[6] Furthermore, succinic acid derivatives are being investigated for their potential in managing metabolic disorders.

Quantitative Data on the Efficacy of Succinic Acid and Its Derivatives

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency and efficacy of succinic acid and its derivatives in different therapeutic contexts.

| Compound | Assay | Target/Cell Line | IC50 / EC50 / Ki | Reference(s) |

| SUCNR1/GPR91 Activation | ||||

| Succinate | cAMP Inhibition | hGPR91 | 17 μM (EC50) | [7] |

| Succinate | Calcium Mobilization | GENCs | 69 μM (EC50) | [8] |

| Succinate | PGE2 Production | GENCs | 214 μM (EC50) | [8] |

| cis-Epoxysuccinic acid (cESA) | cAMP Inhibition | hGPR91 | 2.7 μM (EC50) | [9][10] |

| cis-1,2-Cyclopropanedicarboxylic acid (cCPDA) | Calcium Mobilization | hGPR91 | 1040 μM (EC50) | [9] |

| Maleate | cAMP Inhibition | hGPR91 | 13 μM (EC50) | [7] |

| Oxaloacetate | cAMP Inhibition | hGPR91 | 171 μM (EC50) | [7] |

| L-Malate | cAMP Inhibition | hGPR91 | 207 μM (EC50) | [7] |

| α-Ketoglutarate | cAMP Inhibition | hGPR91 | 7.3 mM (EC50) | [7] |

| Anticancer Activity | ||||

| Succinic Acid | Cytotoxicity (WST-1) | ACHN (renal cancer) | ~41.57% viability at 25 μM | [3][4][5] |

| Succinic Acid | Cytotoxicity (WST-1) | CAKI-2 (renal cancer) | ~89.77% viability at 25 μM | [3][4][5] |

| Succinic Acid | Apoptosis (Annexin V) | ACHN (renal cancer) | 19.1% apoptotic cells at 25 μM | [3][4][5] |

| Succinic Acid | Apoptosis (Annexin V) | CAKI-2 (renal cancer) | 19.85% apoptotic cells at 25 μM | [3][4][5] |

| Enzyme Inhibition | ||||

| Succinic Acid | CYP3A4 Inhibition | Human Liver Microsomes | 12.82 μM (IC50) | [9][11] |

| Succinic Acid | CYP2D6 Inhibition | Human Liver Microsomes | 14.53 μM (IC50) | [9][11] |

| Succinic Acid | CYP2C9 Inhibition | Human Liver Microsomes | 19.60 μM (IC50) | [9][11] |

| Succinic Acid | CYP3A4 Inhibition (non-competitive) | Human Liver Microsomes | 6.18 μM (Ki) | [9][11] |

| Succinic Acid | CYP2D6 Inhibition (competitive) | Human Liver Microsomes | 7.40 μM (Ki) | [9][11] |

| Succinic Acid | CYP2C9 Inhibition (competitive) | Human Liver Microsomes | 9.48 μM (Ki) | [9][11] |

Key Signaling Pathways

The therapeutic effects of succinic acid and its derivatives are often mediated by their influence on specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Succinate-Mediated HIF-1α Stabilization

SUCNR1 (GPR91) Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of succinic acid derivatives.

Synthesis of O-(succinyl)salicylic acid

This protocol describes a general method for the synthesis of an O-acyl derivative of salicylic acid using succinic anhydride.

Materials:

-

Salicylic acid

-

Succinic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve salicylic acid (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.1 equivalents) to the solution and stir.

-

Add succinic anhydride (1.1 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-(succinyl)salicylic acid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Assessment of HIF-1α Stabilization by Western Blot

This protocol outlines the procedure for determining the effect of a succinic acid derivative on the stabilization of HIF-1α in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Test compound (succinic acid derivative)

-

Hypoxia-inducing agent (e.g., CoCl₂) or hypoxic chamber

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 4-24 hours). Include a positive control (e.g., CoCl₂ treatment or exposure to 1% O₂) and a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for HIF-1α and β-actin. Normalize the HIF-1α signal to the β-actin signal to determine the relative stabilization of HIF-1α.

Experimental Workflow for Assessing SUCNR1 Signaling

Conclusion

Succinic acid and its derivatives represent a promising and multifaceted class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism opens up new avenues for the treatment of a wide range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge, quantitative data for comparative analysis, and detailed experimental protocols to guide future investigations. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel succinic acid derivatives is warranted to fully realize their therapeutic promise.

References

- 1. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]

- 2. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 3. Succinum extracts inhibit microglial-derived neuroinflammation and depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. merckmillipore.com [merckmillipore.com]

The Core Mechanism of Action of 2,4-Dichlorophenoxyacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide that has been widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Its mechanism of action is multifaceted, primarily involving the disruption of normal plant growth and development by overwhelming the natural auxin signaling pathways.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of 2,4-D action, from molecular interactions with its primary receptors to the downstream physiological and biochemical consequences. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and professionals in the field.

Molecular Perception and Signal Transduction

The primary molecular target of 2,4-D is the auxin signaling pathway, which is initiated by the binding of 2,4-D to a family of F-box proteins known as the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) receptors.[6][7][8] This binding event is the critical first step in a cascade of molecular events that ultimately lead to the herbicidal effects of 2,4-D.

The TIR1/AFB Co-Receptor Complex

In the presence of auxin or synthetic auxins like 2,4-D, the TIR1/AFB proteins act as a "molecular glue," facilitating the formation of a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[9][10] This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9][10] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a wide range of auxin-responsive genes.[2][9]

dot

Quantitative Binding Affinities

The binding affinity of 2,4-D to different members of the TIR1/AFB receptor family varies, which may contribute to the diverse physiological responses observed in plants. Quantitative data on these interactions are crucial for understanding the specificity and efficacy of 2,4-D.

| Receptor Co-Receptor Complex | Ligand | Binding Affinity (KD or Ki) | Method | Reference |

| TIR1-IAA7 | 2,4-D | > 1 µM | Competitive [3H] IAA binding assay | [4] |

| TIR1-IAA7 | 1-NAA | 113.50 ± 3.51 nM | Competitive [3H] IAA binding assay | [4] |

| TIR1-IAA7 | IAA | ~10 nM | Saturation binding assay | [11] |

| TIR1-DI-DII | IAA | 13.84 ± 4.63 nM | Saturation binding assay | [11] |

| AFB5-IAA7 | Picloram | 54.90 ± 3.84 nM | Competitive [3H] IAA binding assay | [11] |

| AFB5-IAA7 | IAA | 51.32 ± 12.65 nM | Saturation binding assay | [11] |

Table 1: Quantitative Binding Affinities of Auxins to TIR1/AFB Co-Receptor Complexes.

Downstream Physiological and Biochemical Effects

The activation of auxin-responsive genes by 2,4-D leads to a cascade of physiological and biochemical changes that are ultimately detrimental to susceptible plants.

Uncontrolled Growth and Development

At herbicidal concentrations, 2,4-D induces rapid and uncontrolled cell division and elongation, leading to epinasty (downward bending of leaves), stem and petiole twisting, and overall abnormal growth.[2][3] This unsustainable growth depletes the plant's energy reserves and disrupts its vascular system, ultimately leading to death.[12]

Hormonal Crosstalk

2,4-D treatment significantly alters the balance of other plant hormones, particularly ethylene and abscisic acid (ABA).

-

Ethylene: 2,4-D induces the expression of genes encoding key enzymes in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[13] The resulting increase in ethylene production contributes to the epinastic response and senescence observed in treated plants.

-

Abscisic Acid (ABA): High concentrations of 2,4-D can also lead to an increase in ABA levels, which is involved in stress responses and can contribute to growth inhibition and senescence.[6]

Generation of Reactive Oxygen Species (ROS)

A significant consequence of 2,4-D exposure is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[14][15] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage, enzyme inactivation, and eventually cell death.[14]

dot

Quantitative Data on Physiological Responses

The effects of 2,4-D are dose-dependent. Understanding the quantitative relationship between 2,4-D concentration and physiological responses is critical for its effective and safe use.

| Plant Species | Response Measured | 2,4-D Concentration | Effect | Reference |

| Arabidopsis thaliana | Primary Root Elongation | 30 nM | 50% inhibition | [1] |

| Arabidopsis thaliana | Lateral Root Formation | 0.05 µM | Inhibition | [11][13] |

| Allium cepa | Mitotic Index | 4.02 mg/L | Significant decrease | [16] |

| Trifolium pratense ('Kenland') | Gene Expression (CYP450) | 1.12 kg a.e. ha⁻¹ | 27-fold increase (4 HAT) | [2] |

| Trifolium pratense ('UK2014') | Gene Expression (CYP450) | 1.12 kg a.e. ha⁻¹ | 11-fold increase (4 HAT) | [2] |

Table 2: Dose-Response Data for 2,4-D in Various Plant Species.

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the mechanism of action of 2,4-D. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Auxin Receptor Binding Assay

Objective: To quantify the binding affinity of 2,4-D to TIR1/AFB receptors.

Materials:

-

Purified recombinant TIR1/AFB-ASK1 protein complex

-

Synthetic biotinylated Aux/IAA degron peptide (e.g., from IAA7)

-

[³H]-IAA (radiolabeled indole-3-acetic acid)

-

Unlabeled 2,4-D and other auxins for competition assays

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the purified TIR1/AFB-ASK1 complex, biotinylated Aux/IAA peptide, and streptavidin-coated SPA beads in binding buffer.

-

For saturation binding assays, add increasing concentrations of [³H]-IAA to the reaction mixture.

-

For competition binding assays, add a fixed concentration of [³H]-IAA and increasing concentrations of unlabeled 2,4-D or other competitor auxins.

-

Incubate the reactions at room temperature for 1-2 hours to reach equilibrium.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data using appropriate software (e.g., Prism) to determine the dissociation constant (KD) for saturation assays or the inhibition constant (Ki) for competition assays.

dot

Protocol 2: Arabidopsis Root Growth Inhibition Assay

Objective: To assess the dose-dependent effect of 2,4-D on root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Sterile petri plates

-

2,4-D stock solution

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

-

After 4-5 days, transfer seedlings of uniform size to new MS agar plates containing a range of 2,4-D concentrations (e.g., 0, 10, 30, 100, 300 nM).

-

Place the plates vertically in the growth chamber.

-

Mark the position of the root tip at the time of transfer.

-

Measure the primary root elongation from the mark after a defined period (e.g., 3-5 days).

-

Calculate the percentage of root growth inhibition relative to the control (0 nM 2,4-D).

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration of 2,4-D that causes 50% inhibition of root growth).

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in plant tissues treated with 2,4-D.

Materials:

-

Plant tissue (e.g., leaf discs)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Treat plant tissue with 2,4-D at the desired concentration and for the desired time.

-

Incubate the tissue with H₂DCFDA solution (e.g., 10 µM in PBS) in the dark for 30-60 minutes. H₂DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Wash the tissue with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize the fluorescence using a fluorescence microscope.

-

Quantify the relative ROS levels by comparing the fluorescence of treated samples to untreated controls.

Protocol 4: Quantification of Abscisic Acid (ABA) by LC-MS/MS

Objective: To measure the endogenous levels of ABA in plant tissues following 2,4-D treatment.

Materials:

-

Plant tissue

-

Extraction solvent (e.g., 80% methanol with internal standard d₆-ABA)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue and extract with cold extraction solvent.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Concentrate the supernatant under vacuum.

-

Re-suspend the residue in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-